molecular formula C5H3FO2S B1298897 5-fluorothiophene-3-carboxylic Acid CAS No. 32415-50-2

5-fluorothiophene-3-carboxylic Acid

Cat. No. B1298897
CAS RN: 32415-50-2
M. Wt: 146.14 g/mol
InChI Key: RPYSBJQHFDINTB-UHFFFAOYSA-N
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Description

5-Fluorothiophene-3-carboxylic acid is a compound that is part of the thiophene family, which are sulfur-containing heterocycles. The fluorine atom at the 5-position and the carboxylic acid group at the 3-position are key functional groups that can influence the molecule's reactivity and interaction with other molecules. While the provided papers do not directly discuss 5-fluorothiophene-3-carboxylic acid, they do provide insights into related compounds and their properties, which can be extrapolated to understand the behavior of 5-fluorothiophene-3-carboxylic acid.

Synthesis Analysis

The synthesis of related thiophene derivatives, such as ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, involves the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . This suggests that similar synthetic routes could be employed for the synthesis of 5-fluorothiophene-3-carboxylic acid, with appropriate modifications to introduce the fluorine atom and the carboxylic acid group at the respective positions on the thiophene ring.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can participate in various interactions such as hydrogen bonding and π-π stacking. For instance, in the cocrystals of 5-fluorouracil with thiophene carboxylic acids, carboxylic acid dimers are formed through acid-acid homosynthons, and the structures are stabilized by various interactions including hydrogen bonds and π-π stacking . These findings suggest that 5-fluorothiophene-3-carboxylic acid could also form similar supramolecular architectures due to its carboxylic acid group.

Chemical Reactions Analysis

The reactivity of thiophene derivatives can be influenced by the presence of substituents on the thiophene ring. For example, oligothiophene-based compounds exhibit fluorescence enhancement upon binding with carboxylate anions, which is attributed to intramolecular hydrogen bonding that stabilizes the anion-ionophore adduct . This indicates that 5-fluorothiophene-3-carboxylic acid may also participate in chemical reactions that are facilitated by the presence of the carboxylic acid group, potentially leading to the formation of complexes or affecting its fluorescence properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their substituents. The fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate have been investigated, revealing novel fluorescence behavior . Additionally, the interaction of 5-fluoroorotic acid with transition metals has been studied, showing different coordination modes and the formation of extensive hydrogen-bonded networks . These studies suggest that 5-fluorothiophene-3-carboxylic acid may also exhibit unique physical and chemical properties, such as fluorescence and the ability to form metal complexes, which could be explored in further research.

Scientific Research Applications

Environmental Impacts and Alternatives

The research on fluorinated substances, including those related to 5-fluorothiophene-3-carboxylic acid, focuses on evaluating the environmental impact and seeking safer alternatives. Studies have highlighted the need for information on fluorinated alternatives to address risk assessment and management challenges. These substances are used in various applications, from fluoropolymer manufacture to consumer products, raising concerns about their safety for human health and the environment. The lack of accessible information hampers effective risk management, underscoring the need for cooperative efforts to generate missing data for meaningful assessments (Wang et al., 2013).

Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, which include compounds related to 5-fluorothiophene-3-carboxylic acid, are subjects of extensive studies due to their potential environmental degradation pathways. Research indicates that microbial degradation plays a significant role in transforming these chemicals into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Understanding the biodegradability and degradation pathways of these chemicals in environments such as soil and sediment is crucial for assessing their fate and impacts. This knowledge gap necessitates further studies to comprehensively evaluate the environmental persistence and transformation of these compounds (Liu & Avendaño, 2013).

Biocatalyst Inhibition by Carboxylic Acids

Research into the inhibition effects of carboxylic acids, including derivatives of 5-fluorothiophene-3-carboxylic acid, on microbial biocatalysts provides insights into their impacts on fermentation processes. These acids, at inhibitory concentrations, can adversely affect microbial cells, highlighting the importance of metabolic engineering strategies to enhance microbial tolerance. Understanding these inhibition mechanisms is key to developing robust microbial strains for industrial applications, where such acids are used or produced (Jarboe et al., 2013).

Exploration of Fluoroalkylation Reactions

The advancement in fluoroalkylation reactions, including those involving 5-fluorothiophene-3-carboxylic acid derivatives, is pivotal for the development of fluorine-containing pharmaceuticals and agrochemicals. Aqueous media reactions have gained attention for their environmental benefits, offering mild and green approaches for incorporating fluorinated groups into target molecules. This review underlines the progress in developing aqueous fluoroalkylation methods, emphasizing the need for innovative reactions that align with green chemistry principles (Song et al., 2018).

Nucleophilicity of Biothiols and Probe Development

Investigations into the nucleophilicity of biothiols have led to the development of selective fluorogenic probes, including those based on 5-fluorothiophene-3-carboxylic acid derivatives. These probes are designed for sensitive and selective detection of biothiols in biological samples, contributing to the understanding of their roles in health and disease. The review highlights the chemical strategies employed to achieve high selectivity and sensitivity in biothiol sensing, encouraging further research in this domain (Dos Santos et al., 2020).

properties

IUPAC Name

5-fluorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYSBJQHFDINTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356036
Record name 5-fluorothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluorothiophene-3-carboxylic Acid

CAS RN

32415-50-2
Record name 5-fluorothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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